Cas no 98490-54-1 (2,5-Piperazinediacetamide, 3,6-dioxo-)

2,5-Piperazinediacetamide, 3,6-dioxo-, is a cyclic diamide derivative with a piperazine-dione core structure. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its rigid, symmetrical framework, which serves as a versatile scaffold for further functionalization. The presence of two amide groups and a diketopiperazine moiety enhances its potential as a building block for peptidomimetics and bioactive molecules. Its well-defined stereochemistry and stability under various conditions make it suitable for applications in drug discovery and material science. The compound’s high purity and consistent performance in reactions underscore its utility in advanced chemical synthesis.
2,5-Piperazinediacetamide, 3,6-dioxo- structure
98490-54-1 structure
Product Name:2,5-Piperazinediacetamide, 3,6-dioxo-
CAS No:98490-54-1
MF:C8H12N4O4
MW:228.205281257629
CID:4737240
PubChem ID:86234070
Update Time:2025-05-19

2,5-Piperazinediacetamide, 3,6-dioxo- Chemical and Physical Properties

Names and Identifiers

    • 2-[5-(2-amino-2-oxoethyl)-3,6-dioxopiperazin-2-yl]acetamide
    • 2,5-Piperazinediacetamide, 3,6-dioxo-
    • 2,2-(3,6-dioxopiperazine-2,5-diyl)diacetamide
    • Asparagine EP Impurity C
    • 3,6-Dioxo-2,5-piperazinediacetamide
    • Asparagine Impurity 1
    • PD166234
    • 2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide
    • CS-0457805
    • 98490-54-1
    • Inchi: 1S/C8H12N4O4/c9-5(13)1-3-7(15)12-4(2-6(10)14)8(16)11-3/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H,11,16)(H,12,15)
    • InChI Key: VRHCRFVPPMTPGK-UHFFFAOYSA-N
    • SMILES: N1C(=O)C(CC(N)=O)NC(=O)C1CC(N)=O

Computed Properties

  • Exact Mass: 228.08585488g/mol
  • Monoisotopic Mass: 228.08585488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.5
  • Topological Polar Surface Area: 144Ų

2,5-Piperazinediacetamide, 3,6-dioxo- Pricemore >>

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Additional information on 2,5-Piperazinediacetamide, 3,6-dioxo-

Introduction to 2,5-Piperazinediacetamide, 3,6-dioxo (CAS No. 98490-54-1) and Its Emerging Applications in Chemical Biology

2,5-Piperazinediacetamide, 3,6-dioxo, identified by the Chemical Abstracts Service Number (CAS No.) 98490-54-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the piperazine derivative class, characterized by a six-membered ring containing two nitrogen atoms. The presence of acetoamide functional groups at the 2 and 5 positions, coupled with a 3,6-dioxo (or pyridine-2,5-dione) moiety, endows it with distinctive reactivity and potential biological activity.

The molecular structure of 2,5-Piperazinediacetamide, 3,6-dioxo (CAS No. 98490-54-1) imparts a high degree of versatility, making it a valuable scaffold for the development of novel therapeutic agents. The piperazine core is well-known for its role in medicinal chemistry, particularly in the design of drugs targeting neurological and cardiovascular disorders. The diacetamide substituents enhance solubility and metabolic stability, while the 3,6-dioxo group introduces electrophilic centers that can participate in further derivatization and bioconjugation reactions.

Recent advancements in computational chemistry and high-throughput screening have highlighted the potential of 2,5-Piperazinediacetamide, 3,6-dioxo (CAS No. 98490-54-1) as a lead compound for drug discovery. Studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cell signaling pathways. For instance, modifications of this scaffold have yielded compounds with inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.

The pharmacological profile of 2,5-Piperazinediacetamide, 3,6-dioxo (CAS No. 98490-54-1) has been further explored in preclinical models. Researchers have investigated its effects on oxidative stress and neuroprotection, suggesting its utility in conditions such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to scavenge reactive oxygen species (ROS) and modulate mitochondrial function has been particularly noteworthy in these studies.

In addition to its therapeutic potential, 2,5-Piperazinediacetamide, 3,6-dioxo (CAS No. 98490-54-1) has found applications in chemical biology research as a tool compound for studying protein-protein interactions. Its unique structural features allow it to serve as a bait molecule in yeast two-hybrid systems or as a probe for affinity purification techniques. Such applications have contributed to our understanding of complex signaling networks and disease mechanisms.

The synthesis of 2,5-Piperazinediacetamide, 3,6-dioxo (CAS No. 98490-54-1) presents an interesting challenge due to the need for precise functionalization of the piperazine ring. Current synthetic strategies involve multi-step organic transformations that require careful control of reaction conditions to avoid side products. Advances in catalytic methods have recently enabled more efficient routes to this compound, reducing the reliance on hazardous reagents and improving overall yield.

The growing interest in 2,5-Piperazinediacetamide, 3,6-dioxo (CAS No. 98490-54-1) has also spurred innovation in its derivatization for targeted drug delivery systems. Researchers are exploring conjugation with biomolecules such as peptides and antibodies to enhance specificity and bioavailability. These conjugates show promise in personalized medicine approaches by allowing tailored interactions with disease-specific biomarkers.

Future directions for research on 2,5-Piperazinediacetamide, 3,6-dioxo (CAS No. 98490-54-1) include exploring its role in epigenetic modulation. The compound’s structural similarity to known epigenetic inhibitors suggests that it may influence histone acetylation or DNA methylation patterns. Such findings could open new avenues for treating disorders associated with aberrant epigenetic regulation.

Overall,2 ,5 -Piperazinediacetamide ,3 ,6 -dioxo (CAS No .98490 -54 -1) represents a compelling example of how structural innovation can lead to novel bioactive molecules . Its multifaceted applications span from drug discovery to fundamental biological research , underscoring its importance as a versatile chemical tool . As methodologies for synthesis and characterization continue to evolve , we can expect further insights into its potential across multiple domains of chemical biology .

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